molecular formula C21H20N6O2 B275905 N-{3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(4-pyridinylmethyl)amine

N-{3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(4-pyridinylmethyl)amine

Cat. No.: B275905
M. Wt: 388.4 g/mol
InChI Key: QGHUPJWLQZTMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(4-pyridinylmethyl)amine is a complex organic compound that features a combination of methoxy, tetrazole, benzyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(4-pyridinylmethyl)amine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the tetrazole moiety through the reaction of phenylhydrazine with sodium azide under acidic conditions. The resulting tetrazole is then coupled with a methoxy-substituted benzyl halide in the presence of a base to form the intermediate compound. Finally, this intermediate is reacted with pyridin-4-ylmethylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-{3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(4-pyridinylmethyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl and pyridinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-methoxy-4-formylbenzyl(pyridin-4-ylmethyl)amine, while reduction of a nitro group can produce 3-methoxy-4-aminobenzyl(pyridin-4-ylmethyl)amine.

Scientific Research Applications

Chemistry

In chemistry, N-{3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(4-pyridinylmethyl)amine is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for biochemical research.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals and other compounds makes it a valuable component in the design of catalysts, sensors, and other advanced materials.

Mechanism of Action

The mechanism of action of N-{3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(4-pyridinylmethyl)amine involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing the compound to mimic the interactions of natural ligands with their targets. The methoxy and pyridinyl groups can further modulate the compound’s binding affinity and specificity, enhancing its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzylamine
  • 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl(pyridin-4-ylmethyl)amine
  • 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(pyridin-3-ylmethyl)amine

Uniqueness

N-{3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(4-pyridinylmethyl)amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and stability, while the tetrazole moiety provides strong binding interactions with biological targets. The pyridinyl group further contributes to its versatility, allowing for a wide range of applications in different fields.

Properties

Molecular Formula

C21H20N6O2

Molecular Weight

388.4 g/mol

IUPAC Name

N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-pyridin-4-ylmethanamine

InChI

InChI=1S/C21H20N6O2/c1-28-20-13-17(15-23-14-16-9-11-22-12-10-16)7-8-19(20)29-21-24-25-26-27(21)18-5-3-2-4-6-18/h2-13,23H,14-15H2,1H3

InChI Key

QGHUPJWLQZTMFA-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.